Cas no 1805254-13-0 (Methyl 3-(difluoromethyl)-4-hydroxy-6-nitropyridine-2-acetate)

Methyl 3-(difluoromethyl)-4-hydroxy-6-nitropyridine-2-acetate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 3-(difluoromethyl)-4-hydroxy-6-nitropyridine-2-acetate
-
- Inchi: 1S/C9H8F2N2O5/c1-18-7(15)2-4-8(9(10)11)5(14)3-6(12-4)13(16)17/h3,9H,2H2,1H3,(H,12,14)
- InChI Key: KTNIDDQWARSXAR-UHFFFAOYSA-N
- SMILES: FC(C1C(C=C([N+](=O)[O-])NC=1CC(=O)OC)=O)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 464
- XLogP3: 0.6
- Topological Polar Surface Area: 101
Methyl 3-(difluoromethyl)-4-hydroxy-6-nitropyridine-2-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029026965-250mg |
Methyl 3-(difluoromethyl)-4-hydroxy-6-nitropyridine-2-acetate |
1805254-13-0 | 95% | 250mg |
$1,058.40 | 2022-04-01 | |
Alichem | A029026965-1g |
Methyl 3-(difluoromethyl)-4-hydroxy-6-nitropyridine-2-acetate |
1805254-13-0 | 95% | 1g |
$3,039.75 | 2022-04-01 | |
Alichem | A029026965-500mg |
Methyl 3-(difluoromethyl)-4-hydroxy-6-nitropyridine-2-acetate |
1805254-13-0 | 95% | 500mg |
$1,685.00 | 2022-04-01 |
Methyl 3-(difluoromethyl)-4-hydroxy-6-nitropyridine-2-acetate Related Literature
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
Additional information on Methyl 3-(difluoromethyl)-4-hydroxy-6-nitropyridine-2-acetate
Methyl 3-(difluoromethyl)-4-hydroxy-6-nitropyridine-2-acetate (CAS No. 1805254-13-0): An Overview
Methyl 3-(difluoromethyl)-4-hydroxy-6-nitropyridine-2-acetate (CAS No. 1805254-13-0) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for various applications, particularly in the development of new therapeutic agents.
The molecular structure of Methyl 3-(difluoromethyl)-4-hydroxy-6-nitropyridine-2-acetate is composed of a pyridine ring substituted with a difluoromethyl group, a hydroxyl group, and a nitro group, along with an acetate ester moiety. The presence of these functional groups imparts specific chemical and biological properties to the molecule, making it an interesting candidate for further investigation.
Recent studies have highlighted the importance of fluorinated compounds in drug discovery due to their ability to enhance pharmacological properties such as metabolic stability, bioavailability, and target selectivity. The difluoromethyl group in Methyl 3-(difluoromethyl)-4-hydroxy-6-nitropyridine-2-acetate is particularly noteworthy for its potential to modulate these properties effectively.
The hydroxyl group in the molecule can participate in hydrogen bonding interactions, which are crucial for enhancing the compound's binding affinity to biological targets. Additionally, the nitro group can undergo reduction reactions, potentially leading to the formation of active metabolites that may contribute to the compound's biological activity.
In terms of its potential therapeutic applications, Methyl 3-(difluoromethyl)-4-hydroxy-6-nitropyridine-2-acetate has been explored for its anti-inflammatory and anti-cancer properties. Preclinical studies have shown that this compound exhibits potent inhibitory effects on inflammatory cytokines and tumor cell proliferation. These findings suggest that it could be a valuable lead compound for the development of new drugs targeting inflammatory diseases and cancer.
Furthermore, the acetate ester moiety in Methyl 3-(difluoromethyl)-4-hydroxy-6-nitropyridine-2-acetate can be hydrolyzed in vivo to release the corresponding carboxylic acid, which may influence the compound's pharmacokinetic profile. This property is particularly important for optimizing drug delivery and reducing potential side effects.
The synthesis of Methyl 3-(difluoromethyl)-4-hydroxy-6-nitropyridine-2-acetate has been reported using various methodologies, including multistep reactions involving selective functional group transformations. These synthetic routes provide chemists with flexible strategies to access this compound and its analogs, facilitating further structure-activity relationship (SAR) studies.
In conclusion, Methyl 3-(difluoromethyl)-4-hydroxy-6-nitropyridine-2-acetate (CAS No. 1805254-13-0) represents a promising molecule with a unique combination of functional groups that confer valuable chemical and biological properties. Ongoing research continues to explore its potential as a lead compound for developing new therapeutic agents, particularly in the areas of inflammation and cancer. As more data becomes available, this compound is likely to play an increasingly important role in advancing our understanding of drug design and development.
1805254-13-0 (Methyl 3-(difluoromethyl)-4-hydroxy-6-nitropyridine-2-acetate) Related Products
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
- 1950586-56-7(1-Pyrenyl Potassium Sulfate)
- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)



